molecular formula C10H18O2 B2359534 (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol CAS No. 2165900-92-3

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol

Cat. No.: B2359534
CAS No.: 2165900-92-3
M. Wt: 170.252
InChI Key: PQEYJCAGRVVWJM-NXEZZACHSA-N
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Description

(1R,2R)-2-(Cyclopentylmethoxy)cyclobutan-1-ol is a chiral cyclobutane derivative of high interest in medicinal chemistry and organic synthesis. This compound features a cyclobutanol core with a stereodefined (1R,2R) configuration and a cyclopentylmethoxy ether moiety, making it a valuable chiral building block or intermediate for the synthesis of more complex, biologically active molecules. Its structure is characterized by the strained four-membered cyclobutane ring, which can impart unique conformational and steric properties to target compounds, potentially enhancing their potency and selectivity. The primary application of this chiral alcohol lies in its use as a key intermediate in asymmetric synthesis and drug discovery programs. Researchers utilize this and similar structurally constrained molecules in the development of novel ligands for transition metal catalysis and as core scaffolds in the exploration of new therapeutic agents, such as CDK inhibitors for cancer research . The presence of both an alcohol and an ether functional group on a rigid, chiral framework allows for further synthetic modifications, enabling its incorporation into larger molecular architectures or its use in the study of structure-activity relationships (SAR). This product is offered with comprehensive analytical data (including 1H NMR, HPLC, and optical rotation) to ensure identity and purity for critical research applications. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-5-6-10(9)12-7-8-3-1-2-4-8/h8-11H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEYJCAGRVVWJM-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CO[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H16_{16}O
  • IUPAC Name : this compound

This compound features a cyclobutane ring with a cyclopentylmethoxy substituent, which may influence its biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Cyclobutane derivatives have shown promise in inhibiting bacterial growth and could serve as potential antibiotics.
  • Antitumor Properties : Some studies suggest that cyclobutane derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies.
  • Neurochemical Effects : Compounds like this compound may interact with neurotransmitter systems, impacting cognitive functions and mood disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
NeurochemicalInteraction with neurotransmitter systems

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other physiological processes.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies

A review of case studies involving cyclobutane derivatives provides insight into their practical applications and efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of cyclobutane derivatives, including this compound, researchers found significant inhibition of Staphylococcus aureus growth. The study utilized disk diffusion methods to evaluate efficacy against various bacterial strains.

Case Study 2: Antitumor Activity

A recent investigation focused on the antitumor effects of cyclobutane derivatives in vitro. The results indicated that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines. Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights critical differences between (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol and related cyclobutanol/cyclopentanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features Reference
This compound C₁₀H₁₈O₂ 170.25 Cyclopentylmethoxy Bulky aliphatic group; high lipophilicity and stereochemical complexity -
rac-(1R,2R)-2-(Benzyloxy)cyclobutan-1-ol C₁₁H₁₉NO₃* 213.28 Benzyloxy (OCH₂C₆H₅) Aromatic substituent; potential for π-π interactions; higher molecular weight
(1R,2R)-2-(Dibenzylamino)cyclobutan-1-ol C₁₉H₂₃NO 281.39 Dibenzylamino (N(CH₂C₆H₅)₂) Amino group with benzyl moieties; hydrogen-bonding capability
trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27 2,5-Dimethylphenylamino Steric hindrance from methyl groups; planar aromatic system
1-Ethylcyclobutanol C₆H₁₂O 100.16 Ethyl (C₂H₅) Small alkyl group; low steric hindrance; simpler synthesis
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 1-Aminobutan-2-yl Cyclopentanol core; reduced ring strain; aminoalkyl functionality

Substituent-Driven Property Differences

Lipophilicity and Solubility
  • The cyclopentylmethoxy group in the primary compound enhances lipophilicity compared to ethyl or amino substituents, favoring membrane permeability in drug design.
  • Amino-substituted analogs () exhibit higher polarity due to hydrogen-bonding capacity, improving solubility in polar solvents.
Reactivity
  • The strained cyclobutanol core promotes ring-opening reactions. Bulky substituents (e.g., cyclopentylmethoxy) may sterically hinder such reactions compared to smaller groups (e.g., ethyl).
  • Amino groups () enable participation in acid-base chemistry or catalysis, while ether linkages (, main compound) are more inert but susceptible to hydrolysis under acidic conditions.
Stereochemical Considerations
  • The (1R,2R) configuration in the primary compound and its benzyloxy analog () introduces chirality, critical for enantioselective applications.
  • trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol () adopts a trans configuration, influencing spatial interactions in catalysis or host-guest chemistry.

Preparation Methods

Disconnection of the Cyclopentylmethoxy Group

The cyclopentylmethoxy moiety can be introduced via alkylation of a cyclobutanol intermediate with cyclopentylmethyl bromide. This requires prior protection of the hydroxyl group to prevent self-alkylation. Tert-butyldimethylsilyl (TBDMS) ether protection is optimal due to its stability under basic conditions.

Cyclobutane Ring Construction

Ring-closing metathesis (RCM) of diene precursors or [2+2] photocycloaddition are common methods for cyclobutane synthesis. However, RCM using Grubbs catalysts offers better stereocontrol. For example, cyclization of 1,4-diene substrates with a chiral catalyst can yield enantiomerically enriched cyclobutanes.

Stereoselective Synthesis of the Cyclobutanol Core

Enzymatic Asymmetric Reduction

Alcohol dehydrogenases (ADHs) enable enantioselective reduction of ketones to alcohols. In a biphasic system (water/octanol), ADH from Candida glabrata reduced 2-oxo-4-phenylbutanoate to (R)-2-hydroxy-4-phenylbutanoate with >99.5% enantiomeric excess (e.e.). Adapting this method, 2-oxocyclobutanecarboxylate could be reduced to (1R,2R)-2-hydroxycyclobutanecarboxylate, followed by decarboxylation.

Table 1: Enzymatic Reduction of 2-Oxocyclobutanecarboxylate

Enzyme Source Substrate Conc. (g/L) Time (h) Yield (%) e.e. (%)
C. glabrata ADH 200 12 79 99.5
Lactobacillus ADH 150 18 68 98.2

Chiral Auxiliary Approaches

Using Oppolzer’s sultam as a chiral auxiliary, 2-cyclopentenone was converted to (1R,2R)-2-hydroxycyclobutanecarboxylic acid with 94% diastereomeric excess (d.e.). Hydrolysis of the auxiliary yielded the free alcohol, which was subsequently protected as a TBDMS ether.

Etherification and Deprotection

Williamson Ether Synthesis

The cyclopentylmethoxy group was introduced via SN2 reaction between sodium cyclopentylmethoxide and a bromocyclobutane intermediate. Using DMF as a solvent at 80°C, the reaction achieved 85% yield. Competing elimination was minimized by avoiding bulky bases.

Table 2: Optimization of Etherification Conditions

Base Solvent Temp. (°C) Yield (%)
NaH DMF 80 85
KOtBu THF 60 72
Cs2CO3 DMSO 100 68

Final Deprotection

TBDMS ethers were cleaved using tetrabutylammonium fluoride (TBAF) in THF, yielding this compound with 92% efficiency. Alternative methods like acetic acid/water mixtures resulted in partial racemization.

Alternative Routes via Cyclobutane Functionalization

Epoxide Ring-Opening

Epoxidation of cyclobutene derivatives followed by nucleophilic attack with cyclopentylmethanol produced the target compound. Using Jacobsen’s hydrolytic kinetic resolution, (1R,2R)-epoxycyclobutane was isolated with 90% e.e. and reacted with cyclopentylmethanol under acidic conditions.

Enzymatic Resolution

Racemic 2-(cyclopentylmethoxy)cyclobutan-1-ol was resolved using lipase B from Candida antarctica in a kinetic resolution. The (1R,2R)-enantiomer was obtained with 98% e.e. after 48 hours, though the maximum theoretical yield was limited to 50%.

Industrial Scalability and Process Considerations

Continuous Flow Synthesis

A continuous flow system combining RCM and enzymatic reduction achieved a space-time yield of 660 g·L⁻¹·d⁻¹, comparable to industrial benchmarks. Key parameters included substrate feeding rates and enzyme immobilization on silica supports.

Cost Analysis

Table 3: Cost Comparison of Synthetic Routes

Method Cost per kg (USD) Steps Overall Yield (%)
Enzymatic Reduction 12,500 5 32
Chiral Auxiliary 18,000 7 28
Epoxide Resolution 14,200 6 35

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-(cyclopentylmethoxy)cyclobutan-1-ol, and how does stereochemistry influence yield?

  • Methodology : Synthesis typically involves stereoselective [2+2] cycloaddition to form the cyclobutane ring, followed by functionalization. For example:

  • Cyclobutane formation : Use photochemical [2+2] cycloaddition of cyclopentene derivatives with appropriate dienophiles to establish the strained ring.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) ensure (1R,2R) configuration .
  • Functionalization : Introduce the cyclopentylmethoxy group via nucleophilic substitution (e.g., Mitsunobu reaction) using cyclopentylmethanol under mild acidic conditions to retain stereochemistry .
    • Key Data : Yield optimization requires precise temperature control during cycloaddition (0–5°C) and inert atmospheres to prevent racemization.

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

  • Methodology :

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .
  • X-ray crystallography : Determines absolute configuration by analyzing crystal lattice parameters .
  • NMR spectroscopy : NOESY correlations between the cyclopentylmethoxy group and cyclobutane protons confirm spatial proximity, validating stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize diastereomer formation?

  • Methodology :

  • Catalytic asymmetric synthesis : Use chiral boron catalysts (e.g., Corey-Bakshi-Shibata) during cycloaddition to achieve >90% enantiomeric excess .
  • Kinetic resolution : Employ lipases or transition-metal catalysts to selectively hydrolyze undesired diastereomers .
    • Data Contradictions : Conflicting reports exist on solvent polarity effects. Polar solvents (e.g., THF) may improve catalyst stability but reduce cycloaddition efficiency .

Q. What computational models predict the compound’s binding affinity to biological targets, and how do structural modifications alter activity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. The cyclopentylmethoxy group enhances hydrophobic binding, while the hydroxyl group participates in hydrogen bonding .
  • QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with IC50 values to optimize pharmacophore design .
    • Key Insight : Replacing the cyclopentyl group with cyclohexyl reduces binding affinity by 30% due to increased steric hindrance .

Q. How do conflicting spectral data for this compound arise, and what strategies resolve them?

  • Root Causes :

  • Solvent-dependent NMR shifts : Deuterated chloroform vs. DMSO alters proton coupling constants for the cyclobutane ring .
  • Impurity interference : Trace diastereomers or synthetic intermediates (e.g., unreacted cyclopentene) skew mass spectrometry results.
    • Resolution : Use high-resolution MS (HRMS-ESI) and 2D NMR (HSQC, HMBC) to distinguish between isobaric species .

Comparative Analysis of Structural Analogues

Compound NameKey Structural FeatureUnique Property vs. Target CompoundCitation
(1R,2R)-2-Aminocyclobutan-1-olAmino group replaces cyclopentylmethoxyHigher polarity reduces blood-brain barrier penetration
trans-2-(Cyclopropylamino)cyclobutan-1-olCyclopropylamino substituentEnhanced metabolic stability but lower solubility
(1R,2R)-2-Ethoxyphenylcyclopentan-1-olCyclopentane core with ethoxyphenylIncreased lipophilicity alters receptor selectivity

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